molecular formula C13H20N4O4 B2799017 5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate CAS No. 1391732-40-3

5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate

Cat. No.: B2799017
CAS No.: 1391732-40-3
M. Wt: 296.327
InChI Key: VHWGXLJQQLURGI-UHFFFAOYSA-N
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Description

5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.327. The purity is usually 95%.
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Biological Activity

5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate (CAS Number: 1391732-40-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H20N4O4C_{13}H_{20}N_{4}O_{4}, with a molecular weight of approximately 296.32 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is known for enhancing biological activity.

PropertyValue
Molecular FormulaC13H20N4O4
Molecular Weight296.32 g/mol
LogP0.76030
Polar Surface Area86.55 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions under controlled conditions. Recent studies have utilized microwave-assisted synthesis to enhance yield and reduce reaction times while maintaining structural integrity .

Antifungal Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antifungal properties. In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the growth of various fungal pathogens. For instance, certain derivatives displayed potent antifungal activity against Botrytis cinerea and Fusarium oxysporum, with some compounds achieving over 70% inhibition at specific concentrations .

Antiviral Activity

Recent evaluations indicate that modifications to the triazole-pyridine structure can enhance antiviral efficacy against RNA viruses such as influenza and SARS-CoV-2. Compounds derived from similar scaffolds have shown promising results in low micromolar ranges for antiviral activity, suggesting that structural optimization could lead to effective antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications at specific positions on the triazole or pyridine rings can enhance potency or selectivity for particular biological targets. For example:

  • Positioning of substituents : Electron-donating groups at the para position on the aromatic ring have been linked to increased antifungal activity.
  • Ring modifications : Alterations in the nitrogen heterocycles can affect both solubility and interaction with biological targets.

Case Studies

  • Antifungal Efficacy : In a study evaluating various triazole derivatives, compound 5g showed an inhibition rate of 71.43% against Stemphylium lycopersici at a concentration of 500 μg/mL, highlighting the potential of structural modifications in enhancing antifungal activity .
  • Antiviral Testing : A series of synthesized derivatives were tested against SARS-CoV-2, with some demonstrating significant inhibition of viral replication at non-toxic concentrations, indicating their potential as therapeutic candidates against viral infections .

Properties

IUPAC Name

5-O-tert-butyl 7-O-methyl 1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)17-6-8(11(18)20-5)10-9(7-17)14-15-16(10)4/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWGXLJQQLURGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=NN2C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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